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Compound of Interest

Compound Name:
4-(Bromomethyl)-1-fluoro-2-

methoxybenzene

Cat. No.: B135417 Get Quote

An In-depth Technical Guide to 4-
(bromomethyl)-1-fluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties
4-(bromomethyl)-1-fluoro-2-methoxybenzene is a key aromatic building block in medicinal

chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive

bromomethyl group, a fluorine atom, and a methoxy group, makes it a valuable precursor for

the synthesis of complex molecules, particularly in the development of novel therapeutics.

Key Identifiers
A comprehensive list of identifiers for 4-(bromomethyl)-1-fluoro-2-methoxybenzene is

provided below to facilitate its unambiguous identification in chemical databases and literature.
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Identifier Value

CAS Number 141080-73-1[1][2][3]

Molecular Formula C₈H₈BrFO[1][2][3]

Molecular Weight 219.05 g/mol [1][2][3]

IUPAC Name 4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Synonyms 3-Methoxy-4-fluorobenzyl bromide

InChI
InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-

7(8)10/h2-4H,5H2,1H3

InChIKey XRLJROQMXLOJFO-UHFFFAOYSA-N

SMILES COc1cc(CBr)ccc1F

Physicochemical Data
Precise experimental physicochemical data for 4-(bromomethyl)-1-fluoro-2-methoxybenzene
is not readily available in published literature. However, based on its structure and data for

related compounds, the following properties can be estimated.

Property Estimated Value

Appearance Colorless to pale yellow liquid or solid

Boiling Point Not available

Melting Point Not available

Density Not available

Solubility

Soluble in common organic solvents (e.g.,

dichloromethane, ethyl acetate). Insoluble in

water.
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The most common and established method for the synthesis of 4-(bromomethyl)-1-fluoro-2-
methoxybenzene is the free-radical bromination of the corresponding methyl-substituted

precursor, 4-fluoro-2-methoxytoluene. This reaction is typically carried out using N-

Bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Synthetic Workflow
The overall synthetic strategy involves a single-step conversion of the commercially available

4-fluoro-2-methoxytoluene to the desired product.

4-Fluoro-2-methoxytoluene
NBS, Radical Initiator (AIBN)
Non-polar solvent (e.g., CCl₄)

Heat/UV light

Reacts with 4-(Bromomethyl)-1-fluoro-2-methoxybenzeneto yield

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(bromomethyl)-1-fluoro-2-methoxybenzene.

Detailed Experimental Protocol: Free-Radical
Bromination
This protocol is a representative procedure for the benzylic bromination of 4-fluoro-2-

methoxytoluene.

Materials:

4-fluoro-2-methoxytoluene

N-Bromosuccinimide (NBS), freshly recrystallized

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (use of safer alternatives to

CCl₄ is recommended)

Saturated sodium bicarbonate solution
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Water

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, dissolve 4-fluoro-2-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.

Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of

a radical initiator such as AIBN (approximately 0.02 equivalents) to the solution.

Initiation: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical

chain reaction. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen

or argon).

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or

Gas Chromatography (GC) until the starting material is consumed. This typically takes 1-4

hours.

Work-up:

Cool the reaction mixture to room temperature.

Filter the mixture to remove the succinimide byproduct and wash the solid with a small

amount of the solvent.

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution,

water, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Purification:

Filter to remove the drying agent.
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Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by flash column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-
(bromomethyl)-1-fluoro-2-methoxybenzene.

Role in Drug Development: A Key Building Block for
IAP Inhibitors
4-(bromomethyl)-1-fluoro-2-methoxybenzene serves as a crucial building block for the

synthesis of small-molecule Inhibitor of Apoptosis (IAP) protein antagonists, also known as

SMAC mimetics. These compounds are a promising class of anti-cancer agents that function

by promoting programmed cell death (apoptosis) in tumor cells.

IAP Signaling Pathway and Mechanism of Action of
SMAC Mimetics
Inhibitor of Apoptosis (IAP) proteins, such as cIAP1, cIAP2, and XIAP, are frequently

overexpressed in cancer cells, leading to the suppression of apoptosis and promoting tumor

survival. These proteins exert their anti-apoptotic effects by binding to and inhibiting caspases,

the key executioner enzymes of apoptosis.

The endogenous protein SMAC/Diablo, released from the mitochondria during apoptosis,

antagonizes IAPs by binding to their Baculoviral IAP Repeat (BIR) domains, thereby liberating

caspases to initiate cell death. SMAC mimetics are designed to mimic the action of the N-

terminal tetrapeptide of SMAC.
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Caption: IAP signaling pathway and the mechanism of SMAC mimetics.

Synthesis of IAP Inhibitors
The 4-fluoro-2-methoxybenzyl moiety, introduced via 4-(bromomethyl)-1-fluoro-2-
methoxybenzene, is a key structural component in several potent IAP inhibitors. The
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bromomethyl group allows for the facile attachment of this fragment to a core scaffold through

nucleophilic substitution reactions. The fluorine and methoxy substituents on the aromatic ring

can enhance the binding affinity of the inhibitor to the BIR domains of IAPs and improve its

pharmacokinetic properties.

Spectral Data
Experimentally obtained spectral data for 4-(bromomethyl)-1-fluoro-2-methoxybenzene is

not widely available in public databases. The following tables provide predicted and

representative spectral data based on its chemical structure.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.1-7.3 m 3H Aromatic protons

4.45 s 2H -CH₂Br

3.85 s 3H -OCH₃

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm) Assignment

~150-160 (d, J ≈ 245 Hz) C-F

~145-155 C-OCH₃

~110-130 Aromatic C-H and C-Br

~55-60 -OCH₃

~30-35 -CH₂Br

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Assignment

~3000-3100 Aromatic C-H stretch

~2850-2960 Aliphatic C-H stretch (-CH₃, -CH₂)

~1500-1600 Aromatic C=C stretch

~1250 C-O-C stretch (aryl ether)

~1000-1100 C-F stretch

~600-700 C-Br stretch

Mass Spectrometry (MS)
m/z Assignment

218/220
[M]⁺ (Molecular ion peak, bromine isotope

pattern)

139 [M - Br]⁺

109 [M - Br - OCH₂]⁺

Safety and Handling
4-(bromomethyl)-1-fluoro-2-methoxybenzene is a reactive chemical and should be handled

with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory

irritation.

Precautionary Statements:

Wear protective gloves, protective clothing, eye protection, and face protection.

Do not breathe dust/fume/gas/mist/vapors/spray.

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with

water/shower.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Store locked up in a well-ventilated place.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date

safety information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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